Di-(N)-butylmagnesium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

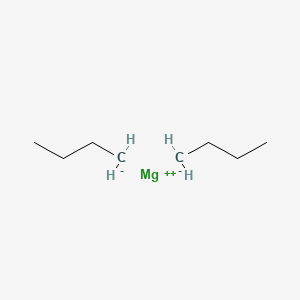

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBSBKRXUVBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914933 | |

| Record name | Magnesium dibutan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95566-36-2 | |

| Record name | Magnesium dibutan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Di-(n)-butylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a highly reactive organometallic compound that serves as a powerful tool in modern organic and organometallic chemistry. As a member of the Grignard reagent family, it is a potent source of nucleophilic butyl groups, finding extensive application in carbon-carbon bond formation, polymerization catalysis, and the synthesis of other organometallic complexes. This guide provides a comprehensive overview of its core fundamental properties, experimental protocols, and key reaction mechanisms to support its safe and effective use in research and development.

Core Properties

This compound is a pyrophoric, moisture-sensitive compound, typically handled as a solution in hydrocarbon solvents. Its reactivity stems from the highly polarized carbon-magnesium bond.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈Mg | [1][2] |

| Molecular Weight | 138.53 g/mol | [1][2] |

| CAS Number | 1191-47-5 | [1][2] |

| Appearance | Waxy white solid (pure); commercially available as a solution in heptane (B126788), ether, or hexanes. | [2][3] |

| Density | 0.713 - 0.749 g/mL at 20-25 °C (for solutions) | [2] |

| Melting Point | -71 °C | [2] |

| Flash Point | -6 °C to -5.5 °C (for heptane solution) | [2] |

| Solubility | Reacts violently with water. Soluble in heptane, ether, and hexanes. | [2][3] |

| Stability | Highly reactive. Sensitive to air and moisture. Decomposes at elevated temperatures. | [4][5] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of similar organomagnesium compounds, the following characteristics can be anticipated.

| Spectrum Type | Expected Chemical Shifts / Bands |

| ¹H-NMR | Signals corresponding to the butyl group protons would be expected. The α-methylene protons (closest to the magnesium) would be the most deshielded. Due to the complexity of solute-solvent interactions and potential equilibria, spectra can be broad. |

| ¹³C-NMR | The carbon atoms of the butyl group would show distinct signals. The α-carbon, directly bonded to magnesium, would exhibit the most significant shift compared to n-butane. Based on data for other alkylmagnesium compounds, the α-carbon shift is expected to be significantly upfield, while the β-carbon is shifted downfield. |

| FTIR | The spectrum would be dominated by C-H stretching and bending vibrations of the butyl groups. The C-Mg stretching frequency is expected in the far-infrared region and is often weak. |

Thermodynamic Data

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for:

-

Nucleophilic Addition: It readily adds to a variety of electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters) to form alcohols.[4]

-

Metal-Halogen Exchange: It can be used in exchange reactions to prepare other organomagnesium reagents.

-

Polymerization: It serves as a co-catalyst in Ziegler-Natta polymerization of olefins.[6]

-

Deprotonation: As a strong base, it can deprotonate a range of acidic protons.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the reaction of n-butyl chloride with magnesium metal in a hydrocarbon solvent.[1][7]

Materials:

-

Magnesium turnings

-

n-Butyl chloride

-

Anhydrous heptane (or other suitable hydrocarbon solvent)

-

Inert gas (Argon or Nitrogen)

-

Glassware (dried in an oven and cooled under an inert atmosphere)

Procedure:

-

Under a positive pressure of an inert gas, charge a flame-dried three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel with magnesium turnings.

-

Add a portion of the anhydrous heptane to the flask.

-

Slowly add a small amount of n-butyl chloride to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a crystal of iodine.

-

Once the reaction has started (indicated by bubbling and a grayish appearance), add the remaining n-butyl chloride, dissolved in anhydrous heptane, dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.

-

Allow the reaction mixture to cool to room temperature. The resulting slurry contains this compound and magnesium chloride. For many applications, this mixture can be used directly.

Titration of this compound Solution

The concentration of commercially available or freshly prepared this compound solutions should be determined by titration prior to use. A common method involves titration with a standard solution of sec-butanol in the presence of an indicator such as 1,10-phenanthroline (B135089).[8]

Materials:

-

This compound solution of unknown concentration

-

Standardized solution of sec-butanol in anhydrous xylene (e.g., 1.0 M)

-

1,10-phenanthroline (indicator)

-

Anhydrous toluene (B28343) or THF

-

Inert gas (Argon or Nitrogen)

-

Dry glassware (burette, flask, syringes)

Procedure:

-

Under a positive pressure of an inert gas, add a small amount (a few crystals) of 1,10-phenanthroline to a flame-dried flask.

-

Add a known volume of anhydrous toluene or THF to dissolve the indicator.

-

Using a gas-tight syringe, add a precise volume (e.g., 1.00 mL) of the this compound solution to the flask. The solution should turn a distinct color (often reddish-brown) due to the formation of a complex between the organometallic reagent and the indicator.

-

Fill a dry burette with the standardized sec-butanol solution.

-

Titrate the this compound solution with the sec-butanol solution. The endpoint is reached when the color of the solution disappears or changes to a pale yellow.

-

Record the volume of the sec-butanol solution added.

-

Calculate the molarity of the this compound solution using the stoichiometry of the reaction (2 moles of sec-butanol react with 1 mole of this compound).

Visualizations

Reaction with an Aldehyde: A Nucleophilic Addition Mechanism

The reaction of this compound with an aldehyde, such as benzaldehyde, is a classic example of nucleophilic addition to a carbonyl group. The butyl anion acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields a secondary alcohol.

Caption: Nucleophilic addition of (n-Bu)₂Mg to benzaldehyde.

Experimental Workflow: Titration of this compound

The following diagram illustrates the key steps in determining the concentration of a this compound solution via titration.

Caption: Step-by-step workflow for the titration of (n-Bu)₂Mg.

Safety and Handling

This compound is a highly hazardous substance and must be handled with extreme care by trained personnel in a controlled laboratory environment.

-

Pyrophoric: It can ignite spontaneously on contact with air.

-

Water-Reactive: It reacts violently with water and other protic solvents, releasing flammable butane (B89635) gas.[5]

-

Corrosive: It can cause severe skin burns and eye damage.

-

Handling: Always handle this compound solutions under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.

-

Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and appropriate gloves are mandatory.

-

Storage: Store in a cool, dry place away from sources of ignition, air, and moisture.

Conclusion

This compound is a valuable and highly reactive organometallic reagent with significant applications in organic synthesis. A thorough understanding of its fundamental properties, coupled with strict adherence to safe handling protocols, is paramount for its successful application in research and development. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this powerful reagent.

References

- 1. prepchem.com [prepchem.com]

- 2. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]

- 3. Dibutylmagnesium - Wikipedia [en.wikipedia.org]

- 4. Buy Dibutylmagnesium | 1191-47-5 [smolecule.com]

- 5. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Di-(n)-butylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a dialkylmagnesium compound, a class of organometallic reagents that are highly valued in organic synthesis. Unlike their more common Grignard reagent counterparts (RMgX), dialkylmagnesium compounds offer unique reactivity and selectivity profiles. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, its synthesis, reactivity, and handling, with a focus on providing researchers and professionals in drug development with the detailed information necessary for its effective and safe utilization.

Physicochemical Properties

This compound is a waxy, white solid in its pure form.[1][2] However, it is most commonly supplied and used as a solution in hydrocarbon solvents such as heptane (B126788) or hexane, or in ethers.[1][2] The properties of these solutions can vary depending on the solvent and concentration.

Summary of Physicochemical Data

For ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₈Mg | [3] |

| Molecular Weight | 138.53 g/mol | [3] |

| Appearance | Waxy, white solid (pure) | [1][2] |

| Melting Point | -71 °C | [3] |

| Boiling Point | 98 °C (for a solution in heptane) | |

| Density | 0.713 g/mL at 25 °C | [2] |

| Flash Point | -4 °C | |

| Solubility | Soluble in ethers and hydrocarbon solvents (e.g., heptane, hexane) | [4][5] |

| Stability | Highly reactive with water and air.[2] |

Reactivity and Stability

This compound is a highly reactive compound, a characteristic that makes it a potent reagent in organic synthesis but also necessitates careful handling.

Reactivity with Air and Water: It is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water and other protic solvents.[6] These reactions are highly exothermic and produce flammable butane (B89635) gas.

Thermal Decomposition: The thermal stability of this compound is a critical consideration. Upon heating, it undergoes decomposition. Studies have shown that it is relatively stable up to a certain temperature, above which it decomposes to form magnesium hydride (MgH₂) and other products.

Incompatible Materials: this compound is incompatible with a wide range of substances, including acids, alcohols, and oxidizing agents.

Reactivity and Decomposition Pathways

The following diagram illustrates the key reactivity and decomposition pathways of this compound.

Caption: Reactivity and decomposition of this compound.

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound. A common laboratory-scale preparation involves the reaction of magnesium metal with an n-butyl halide. The following is a representative protocol adapted from established procedures for Grignard and dialkylmagnesium synthesis.[7][8]

Materials:

-

Magnesium turnings

-

n-Butyl chloride (or n-butyl bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas manifold (Schlenk line)

Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings in the flask.

-

Magnesium Activation: Add a small crystal of iodine to the magnesium. Gently warm the flask with a heat gun until the iodine sublimes, coating the magnesium surface with a violet vapor. This helps to activate the magnesium.

-

Initiation: Add a small portion of anhydrous ether or THF to the flask, just enough to cover the magnesium. Add a small amount of the n-butyl halide solution (prepared by dissolving the halide in the anhydrous solvent) to the dropping funnel and add a few drops to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux gently.

-

Addition of Alkyl Halide: Once the reaction has started, add the remaining n-butyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate may need to be controlled with an ice bath.

-

Completion and Schlenk Equilibrium: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction. The resulting solution will contain a mixture of n-butylmagnesium halide and this compound, governed by the Schlenk equilibrium:

2 RMgX ⇌ R₂Mg + MgX₂

-

Purification (Optional): To obtain a solution enriched in this compound, dioxane can be added to precipitate the magnesium halide as a dioxane complex (MgX₂·(dioxane)₂), which can then be removed by filtration or centrifugation under an inert atmosphere.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four different types of protons in the n-butyl group. The protons on the carbon directly bonded to magnesium (α-protons) will be the most upfield-shifted due to the electropositive nature of magnesium. The expected chemical shifts would be approximately:

-

α-CH₂: ~ -0.5 to 0.5 ppm (triplet)

-

β-CH₂: ~ 1.2 to 1.5 ppm (multiplet)

-

γ-CH₂: ~ 1.2 to 1.5 ppm (multiplet)

-

δ-CH₃: ~ 0.8 to 1.0 ppm (triplet)

-

-

¹³C NMR: The carbon NMR spectrum will similarly show four distinct signals for the n-butyl group. The α-carbon will be significantly shielded. Based on data for n-butylmagnesium halides, the approximate chemical shifts are predicted to be:

-

α-C: ~ 10-20 ppm

-

β-C: ~ 30-35 ppm

-

γ-C: ~ 25-30 ppm

-

δ-C: ~ 10-15 ppm

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by the vibrational modes of the n-butyl groups. Key absorption bands would include:

-

C-H stretching vibrations: In the region of 2850-2960 cm⁻¹ for the methyl and methylene (B1212753) groups.

-

C-H bending vibrations: Around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl symmetric bending).

-

C-Mg stretching vibration: This would be a low-frequency vibration, typically expected in the far-infrared region (below 600 cm⁻¹), and may be difficult to observe with standard mid-IR spectrometers.

Safety and Handling

This compound is a hazardous material that requires strict adherence to safety protocols.

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of argon or nitrogen to prevent contact with air and moisture. Schlenk line or glovebox techniques are essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.

-

Fire Safety: Keep appropriate fire extinguishing media readily available. Class D fire extinguishers (for combustible metals) are recommended. DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS.

-

Spills: In case of a spill, cover the material with a dry, inert absorbent material such as sand or vermiculite (B1170534) and transfer to a sealed container for disposal.

Conclusion

This compound is a powerful and versatile reagent in the arsenal (B13267) of synthetic chemists. Its unique reactivity makes it an invaluable tool for the construction of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective application in research and development. This guide provides a foundational understanding of these core characteristics to aid scientists in harnessing the full potential of this important organometallic compound.

References

- 1. rsc.org [rsc.org]

- 2. Dibutylmagnesium - Wikipedia [en.wikipedia.org]

- 3. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Isolation of Di-(n)-butylmagnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation procedures for di-(n)-butylmagnesium. It includes detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the chemical processes. This document is intended to serve as a practical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Synthesis Methodologies

This compound is a versatile organometallic reagent. The pure substance is a waxy solid, but it is most commonly prepared and used as a solution in hydrocarbon solvents like heptane (B126788) or ether.[1][2][3] Several synthetic routes have been established, primarily revolving around the reaction of a butyl halide with magnesium metal or the transmetalation from an organolithium compound.

The most prevalent methods for synthesizing this compound are:

-

Direct Reaction of n-Butyl Halide with Magnesium (Grignard Route): This is a traditional approach where n-butyl chloride or bromide is reacted with magnesium metal in a suitable solvent to form the Grignard reagent, n-butylmagnesium halide. The this compound is then formed through the Schlenk equilibrium.[4][5]

-

Reaction of n-Butyllithium with a Magnesium Source: This method involves the reaction of n-butyllithium with a magnesium halide, typically magnesium chloride, or with a pre-formed Grignard reagent like n-butylmagnesium chloride.[2][6]

-

Hydrogenation of Magnesium followed by Reaction with 1-Butene: This is a less common but reported method for the synthesis.[2]

This guide will focus on the first two, more common, laboratory-scale synthesis methodologies.

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data extracted from various sources. It is important to note that reaction conditions can significantly influence the outcome, and these values should be considered as representative examples.

Table 1: Synthesis of n-Butylmagnesium Chloride (Grignard Precursor)

| Parameter | Value | Notes | Source |

| Reactants | |||

| Magnesium Powder | 3.22 g (0.132 mol) | Particle size 64-76 µm | [4] |

| 1-Chlorobutane (B31608) | 9.26 g (0.1 mol) | Purified and dried | [4] |

| Solvent | |||

| Methylcyclohexane (B89554) | 80 mL (total) | Anhydrous | [4] |

| Reaction Conditions | |||

| Temperature | 99-100 °C (reflux) | Vigorous stirring | [4] |

| Reaction Time | ~27 minutes | 12 min addition, 15 min reflux | [4] |

| Yield | |||

| n-Butylmagnesium Chloride | ~73% | Determined by hydrolysis to n-butane | [4] |

Table 2: Synthesis of this compound via Transmetalation

| Parameter | Value | Notes | Source |

| Reactants | |||

| Magnesium Powder | 0.15 mol | [7] | |

| 2-Chlorobutane (B165301) | 0.125 mol | [7] | |

| n-Butyllithium | 0.125 mol | 2.5 M in hexane (B92381) | [6][7] |

| Solvent | |||

| n-Hexane or Ether | 110-160 mL | Anhydrous | [7] |

| Reaction Conditions | |||

| Grignard Formation Temp. | 33-68 °C | [7] | |

| Lithiation Temp. | 0-5 °C | [6][7] | |

| Reaction Time | 3 hours (Grignard) | [7] | |

| Yield | |||

| This compound | 76.6% | Determined by EDTA titration of Mg | [6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Synthesis of n-Butylmagnesium Chloride in Methylcyclohexane

This protocol is adapted from a procedure in Organic Syntheses and describes the formation of the Grignard reagent precursor.[4]

Materials:

-

Magnesium powder (3.22 g, 0.132 mol)

-

1-Chlorobutane (9.26 g, 0.1 mol)

-

Anhydrous methylcyclohexane (80 mL)

-

Iodine crystal (optional, as initiator)

-

Nitrogen or Argon gas supply

-

250 mL round-bottomed flask with a stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

-

Set up the reaction apparatus and flush thoroughly with nitrogen.

-

Add the magnesium powder and 60 mL of methylcyclohexane to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Prepare a solution of 1-chlorobutane in 20 mL of methylcyclohexane and add approximately one-fifth of this solution to the refluxing mixture to initiate the reaction (indicated by a gray turbidity). If the reaction does not start, a small crystal of iodine can be added.

-

Once initiated, add the remaining 1-chlorobutane solution steadily over about 12 minutes, maintaining the reflux temperature at 99-100 °C.

-

After the addition is complete, continue stirring and heating under reflux for an additional 15 minutes.

-

The resulting slurry contains n-butylmagnesium chloride and is ready for the next step or for use as a Grignard reagent. The yield can be determined by hydrolyzing an aliquot and measuring the evolved n-butane.

Protocol 2: Synthesis of this compound from sec-Butylmagnesium Chloride and n-Butyllithium

This protocol is based on a patented procedure and describes the formation of this compound via transmetalation.[6][7]

Materials:

-

Magnesium powder (3.65 g, 0.15 mol)

-

2-Chlorobutane (e.g., 15 g)

-

n-Butyllithium in hexane (e.g., 2.5 M solution)

-

Anhydrous n-hexane or diethyl ether

-

Nitrogen or Argon gas supply

-

Reaction vessel equipped with a stirrer, dropping funnel, thermometer, and nitrogen inlet.

Procedure:

-

Under a nitrogen atmosphere, add magnesium powder and a small amount of an initiator (e.g., a crystal of iodine) to the reaction vessel.

-

Slowly add a small amount of 2-chlorobutane solution to initiate the Grignard reaction.

-

Once the reaction has started, slowly add the remaining 2-chlorobutane solution while maintaining the temperature between 33-68 °C. Continue stirring for 3 hours to form sec-butylmagnesium chloride.

-

Cool the reaction mixture to 0-5 °C.

-

Quickly add the n-butyllithium solution to the cooled Grignard reagent.

-

After the addition, allow the reaction to proceed at this temperature.

-

The resulting mixture contains this compound. The product is typically a solution in the reaction solvent.[6]

Isolation and Purification

Pure, solid this compound is a waxy, pyrophoric solid and is rarely isolated in a laboratory setting.[1][2] Commercially, it is available as a solution in heptane. The isolation from the reaction mixture is challenging due to its high reactivity and the presence of magnesium halide salts.

In the synthesis involving n-butyllithium, lithium chloride precipitates and can be removed by filtration.[8] The resulting filtrate is a solution of this compound. The solvent can be removed under vacuum, but this is a hazardous operation that should only be performed with extreme caution in appropriate equipment due to the pyrophoric nature of the residue.

For many synthetic applications, the solution of this compound is used directly without isolation of the pure compound.

Visualizing the Process

Synthesis Pathway

The following diagram illustrates the two main synthesis routes for this compound.

Caption: Synthesis pathways for this compound.

Experimental Workflow for Synthesis and Isolation

The following diagram outlines the general workflow for the synthesis of this compound followed by its isolation as a solution.

Caption: General experimental workflow for this compound synthesis.

References

- 1. Buy Dibutylmagnesium | 1191-47-5 [smolecule.com]

- 2. Dibutylmagnesium - Wikipedia [en.wikipedia.org]

- 3. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. CN101362772A - The preparation method of dibutylmagnesium - Google Patents [patents.google.com]

- 7. Method for preparing dibutylmagnesium - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

Unraveling the Genesis of Di-n-butylmagnesium: A Technical Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding the discovery and characterization of di-n-butylmagnesium. At the heart of its existence lies the seminal work on the Schlenk equilibrium, a fundamental concept in organomagnesium chemistry. This document provides a detailed exploration of the early experimental protocols, quantitative data, and the logical framework that led to the understanding and isolation of dialkylmagnesium compounds.

The Schlenk Equilibrium: A Dynamic Foundation

The formation of di-n-butylmagnesium is a direct consequence of the Schlenk equilibrium, first described by Wilhelm Schlenk and his son in 1929.[1][2] This equilibrium describes the dynamic relationship in solutions of Grignard reagents (RMgX) between the alkylmagnesium halide and the formation of the corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).

The equilibrium can be represented as follows:

2 RMgX ⇌ R₂Mg + MgX₂ [1]

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group (R), the halide (X), the solvent, and the temperature.[1] In ethereal solvents like diethyl ether, the equilibrium typically favors the alkylmagnesium halide.[1] However, the genius of the early researchers was in devising methods to shift this equilibrium to the right, enabling the isolation and study of the dialkylmagnesium species.

dot

References

Spectroscopic and Experimental Profile of Di-(n)-butylmagnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-(n)-butylmagnesium [(CH₃CH₂CH₂CH₂)₂Mg], a key organometallic reagent, plays a significant role in organic synthesis and polymerization catalysis. Its utility stems from its strong basicity and nucleophilicity. A thorough understanding of its spectroscopic and handling characteristics is paramount for its effective and safe use in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for its synthesis and spectroscopic characterization, with a special emphasis on the handling of this air- and moisture-sensitive compound.

Spectroscopic Data

Precise spectroscopic data for neat this compound is not extensively published due to its reactive and often aggregated nature in common solvents. However, based on related compounds and general principles of spectroscopy for organometallics, the following data can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of this compound, providing insight into its structure in solution. The spectra are highly dependent on the solvent and the presence of coordinating ligands due to the Schlenk equilibrium. For the purpose of this guide, expected values are provided for a non-coordinating solvent like benzene-d₆.

A key feature in the ¹H NMR spectrum of organomagnesium compounds is the pronounced shielding effect of the electropositive magnesium atom. This results in a significant upfield shift for the protons on the α-carbon (the -CH₂- group directly bonded to Mg), often to values less than 1 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in Benzene-d₆

| Assignment | Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| α-CH₂ | Hα | ~ -0.5 to 0.5 | Triplet | ~ 8 | Cα | ~ 10-20 |

| β-CH₂ | Hβ | ~ 1.5 - 1.7 | Multiplet | Cβ | ~ 30-35 | |

| γ-CH₂ | Hγ | ~ 1.3 - 1.5 | Multiplet | Cγ | ~ 25-30 | |

| δ-CH₃ | Hδ | ~ 0.9 - 1.1 | Triplet | ~ 7 | Cδ | ~ 13-15 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the n-butyl chains. The most characteristic vibrations are the C-H stretching and bending frequencies. The Mg-C stretching frequency is expected to be in the far-IR region and can be difficult to observe with standard instrumentation.

Table 2: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Asymmetric Stretching (CH₃) | ~ 2950 - 2970 | Strong |

| C-H Asymmetric Stretching (CH₂) | ~ 2920 - 2940 | Strong |

| C-H Symmetric Stretching (CH₃) | ~ 2865 - 2885 | Medium |

| C-H Symmetric Stretching (CH₂) | ~ 2850 - 2870 | Medium |

| C-H Bending (CH₃, CH₂) | ~ 1450 - 1470 | Medium |

| C-H Bending (CH₃) | ~ 1375 - 1385 | Medium |

| Mg-C Stretching | ~ 400 - 600 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound is challenging due to its high reactivity and low volatility. Specialized techniques are required to introduce the sample into the mass spectrometer without decomposition. The fragmentation pattern is expected to be dominated by the loss of butyl groups and subsequent fragmentation of the alkyl chain.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Comments |

| 138.5 | [Mg(C₄H₉)₂]⁺• | Molecular ion (isotope pattern for Mg should be observed) |

| 81.5 | [Mg(C₄H₉)]⁺ | Loss of a butyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The synthesis and handling of this compound require strict anaerobic and anhydrous conditions, typically achieved using Schlenk line techniques or a glovebox.

Synthesis of this compound

This protocol is based on the reaction of magnesium with n-butyl chloride.

Materials:

-

Magnesium turnings

-

n-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an activator)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Heat the flask gently under a stream of inert gas to activate the magnesium (the iodine will sublime and coat the magnesium).

-

Allow the flask to cool to room temperature.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a solution of n-butyl chloride in the same anhydrous solvent to the dropping funnel.

-

Add a small portion of the n-butyl chloride solution to the flask to initiate the reaction (indicated by bubbling and a gentle reflux).

-

Once the reaction has started, add the remaining n-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

The resulting solution of this compound (in equilibrium with n-butylmagnesium chloride) can be used directly or further purified.

NMR Sample Preparation

-

In a glovebox, transfer approximately 0.5 mL of a solution of this compound into a vial.

-

Add approximately 0.5 mL of a suitable deuterated solvent (e.g., benzene-d₆, toluene-d₈).

-

Cap the vial and mix gently.

-

Transfer the solution into a clean, dry NMR tube using a filter pipette to remove any solid impurities.

-

Seal the NMR tube with a tight-fitting cap and wrap with paraffin (B1166041) film for transport to the NMR spectrometer.

IR Sample Preparation

-

Inside a glovebox, place a drop of the this compound solution onto a KBr or NaCl plate.

-

Carefully place a second salt plate on top to create a thin film.

-

Assemble the plates in a demountable cell holder.

-

Seal the entire assembly in an airtight container for transport to the IR spectrometer.

-

Alternatively, a solution can be prepared in an anhydrous, non-polar solvent (e.g., hexane) in a sealed IR solution cell.

Mass Spectrometry Sample Preparation

Due to the extreme air sensitivity, direct injection is not feasible.

-

Inert Atmosphere Solids Analysis Probe (iASAP):

-

In a glovebox, a small amount of the sample is loaded into a capillary tube.

-

The capillary is sealed with a paraffin plug.

-

The sealed capillary is then introduced into the mass spectrometer using a specialized probe that maintains an inert environment during ionization.

-

-

Glovebox-to-MS Interface:

-

A capillary line is run directly from a glovebox to the mass spectrometer's ion source.

-

The sample is prepared in a suitable volatile, anhydrous solvent inside the glovebox and injected directly into the MS via the capillary line.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

An In-depth Technical Guide to the Schlenk Equilibrium for Di-(n)-butylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Schlenk Equilibrium

The Schlenk equilibrium is a fundamental concept in organometallic chemistry, describing a reversible disproportionation reaction that occurs in solutions of Grignard reagents.[1][2] Named after its discoverer, Wilhelm Schlenk, this equilibrium involves the interconversion between an organomagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1] For di-(n)-butylmagnesium, the equilibrium can be represented as follows:

2 n-BuMgX ⇌ (n-Bu)₂Mg + MgX₂

Where:

-

n-BuMgX is n-butylmagnesium halide (e.g., n-butylmagnesium chloride or bromide).

-

(n-Bu)₂Mg is this compound.

-

MgX₂ is a magnesium halide.

The position of this equilibrium is critical as it dictates the concentration of the highly reactive this compound, a valuable reagent in organic synthesis and polymerization catalysis.[3][4] Understanding and controlling this equilibrium is paramount for achieving desired reactivity, selectivity, and reproducibility in chemical processes.

Factors Influencing the Schlenk Equilibrium

The position of the Schlenk equilibrium is not static and is significantly influenced by several factors:

-

Solvent: The coordinating ability of the solvent plays a crucial role. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the organomagnesium halide (n-BuMgX) form, as the solvent molecules stabilize the magnesium center.[1][5] In less coordinating solvents like diethyl ether or hydrocarbon/ether mixtures, the equilibrium can be shifted towards the formation of this compound.[6] The addition of dioxane to an ethereal Grignard solution can drive the equilibrium completely to the right by precipitating the insoluble magnesium halide-dioxane complex.[1][7]

-

Temperature: The effect of temperature on the Schlenk equilibrium is system-dependent, and thermodynamic studies are required to determine whether the forward reaction is exothermic or endothermic.

-

Nature of the Alkyl/Aryl Group (R): The steric bulk of the organic substituent can influence the equilibrium.

-

Nature of the Halide (X): The type of halide (Cl, Br, I) also affects the position of the equilibrium. Generally, for alkylmagnesium compounds, the disproportionation is more pronounced for chlorides than for bromides.[6]

-

Concentration: The equilibrium can also be influenced by the concentration of the Grignard reagent in the solution.

Quantitative Data on the Schlenk Equilibrium

Table 1: Qualitative and Quantitative Insights into the Schlenk Equilibrium of Butylmagnesium Derivatives

| Grignard Reagent | Solvent System | Observation/Data | Reference |

| n-Butylmagnesium Bromide | Toluene / Diethyl Ether | In solutions with a deficiency of diethyl ether, the equilibrium shifts to the right, leading to a higher concentration of dibutylmagnesium (B73119) in the solution phase. | [6] |

| n-Butylmagnesium Chloride | Toluene / Diethyl Ether | Disproportionates to a greater extent than the bromide, with a precipitate rich in magnesium chloride forming. The concentration of dibutylmagnesium in solution is sensitive to the overall ether content. | [6] |

| General Alkylmagnesium Halides | Diethyl Ether & THF | The equilibrium constant (K = [RMgX]² / ([R₂Mg][MgX₂])) decreases in the order Et > Bu > Ph and Br > Cl, indicating that disproportionation is more pronounced for alkylmagnesium chlorides and increases with the bulkiness of the organic group. | [6] |

It is important to note that these are general trends, and the specific equilibrium composition for this compound will depend on the precise experimental conditions.

Visualizing the Schlenk Equilibrium and Experimental Workflow

To better understand the dynamics of the Schlenk equilibrium and the process of its characterization, the following diagrams are provided.

Experimental Protocols for Characterization

Precise quantification of the species in the Schlenk equilibrium is essential for controlling chemical reactions. The following are detailed methodologies for key experiments.

Protocol 1: Quantitative NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to identify and quantify the different magnesium species in solution.[8]

Objective: To determine the relative concentrations of n-BuMgX and (n-Bu)₂Mg.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes with J. Young valves (or similar for air-sensitive samples)

-

Anhydrous deuterated solvent (e.g., THF-d₈, C₆D₆)

-

Internal standard of known concentration (optional, for absolute quantification)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Sample Preparation (under inert atmosphere): a. In a glovebox, accurately weigh a known amount of an internal standard (e.g., ferrocene, 1,4-dioxane) into a clean, dry NMR tube, if absolute quantification is desired. b. Add a precise volume of the anhydrous deuterated solvent to the NMR tube. c. Carefully add a known volume or weight of the this compound solution to be analyzed into the NMR tube. d. Seal the NMR tube with a J. Young valve.

-

NMR Data Acquisition: a. Record the ¹H NMR spectrum at a constant, known temperature. b. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei, which is crucial for accurate integration. c. Acquire the spectrum with a good signal-to-noise ratio.

-

Data Analysis: a. Identify the characteristic signals for the α-protons of the n-butyl groups in both n-BuMgX and (n-Bu)₂Mg. These will have distinct chemical shifts. b. Carefully integrate the identified signals. c. The ratio of the integrals, normalized for the number of protons, will give the molar ratio of the two species. d. If an internal standard was used, the absolute concentrations can be calculated.

-

Variable Temperature Studies (for thermodynamic data): a. Repeat the NMR measurements at different, precisely controlled temperatures. b. Calculate the equilibrium constant (Keq) at each temperature. c. Plot ln(Keq) versus 1/T (van 't Hoff plot). The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant.

Protocol 2: Titration Methods

Titration provides a classical chemical method to determine the concentrations of the basic magnesium species and the halide ions.

Objective: To determine the total concentration of basic magnesium ("active Grignard") and the total halide concentration.

A. Determination of Total Basic Magnesium

Materials:

-

Burette, pipettes, and flasks

-

Standardized solution of a secondary alcohol (e.g., sec-butanol in xylene)

-

Indicator (e.g., 1,10-phenanthroline)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

-

Sample Preparation (under inert atmosphere): a. In a dry flask under an inert atmosphere, add a known volume of the this compound solution. b. Add a small amount of the indicator.

-

Titration: a. Titrate the Grignard solution with the standardized sec-butanol solution. b. The endpoint is indicated by a persistent color change.

-

Calculation: a. From the volume of titrant used, calculate the total molar concentration of the basic magnesium species (n-BuMgX and (n-Bu)₂Mg).

B. Determination of Total Halide Concentration

Materials:

-

Standardized silver nitrate (B79036) (AgNO₃) solution

-

Potassium chromate (B82759) (K₂CrO₄) indicator (for Mohr's method) or a potentiometer

-

Nitric acid

-

Deionized water

Procedure:

-

Sample Quenching: a. Carefully quench a known volume of the Grignard solution with dilute nitric acid.

-

Titration (Mohr's Method): a. Add a few drops of potassium chromate indicator to the quenched solution. b. Titrate with the standardized silver nitrate solution until the reddish-brown precipitate of silver chromate persists.

-

Calculation: a. Calculate the molar concentration of the halide ions.

Data Interpretation from Titrations: By combining the results from both titrations, the concentrations of (n-Bu)₂Mg and n-BuMgX can be determined. The concentration of MgX₂ can then be calculated based on the stoichiometry of the Schlenk equilibrium.

Conclusion

A thorough understanding of the Schlenk equilibrium is indispensable for the effective utilization of this compound in research and industrial applications. While precise thermodynamic data for this specific reagent remains an area for further investigation, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for its characterization and control. By carefully considering the influence of solvent, temperature, and other factors, and by employing rigorous analytical techniques, researchers can harness the full potential of this versatile organometallic compound.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to CAS Number 1191-47-5: Dibutylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylmagnesium (B73119) (CAS No. 1191-47-5) is an organomagnesium compound with the chemical formula C₈H₁₈Mg.[1][2] It is a highly reactive and versatile reagent widely employed in organic and organometallic synthesis.[3] Unlike the more common Grignard reagents (RMgX), dibutylmagnesium is a dialkylmagnesium compound, offering distinct solubility and reactivity profiles. This guide provides a comprehensive overview of the properties, hazards, synthesis, and key reaction mechanisms of dibutylmagnesium, tailored for professionals in research and development.

Physicochemical Properties

Dibutylmagnesium is commercially available as a solution in hydrocarbon solvents like heptane (B126788) or hexane, and it exists as a waxy solid in its pure form.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dibutylmagnesium

| Property | Value | Reference(s) |

| CAS Number | 1191-47-5 | [4] |

| Molecular Formula | C₈H₁₈Mg | [2] |

| Molecular Weight | 138.53 g/mol | [4] |

| Appearance | Waxy solid (pure); Colorless to yellowish liquid (in solution) | [3][4] |

| Melting Point | < -71 °C | [5] |

| Decomposition Temperature | > 180 °C | [6] |

| Density | 0.730 g/mL | [6] |

| Solubility | Reacts violently with water | [4][6] |

Hazards and Safety Information

Dibutylmagnesium is a hazardous substance that requires careful handling in a controlled laboratory environment. Its primary hazards stem from its pyrophoric nature and high reactivity, particularly with water and air.[7]

3.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for dibutylmagnesium (Table 2).

Table 2: GHS Hazard Statements for Dibutylmagnesium

| Hazard Statement | Description |

| H250 | Catches fire spontaneously if exposed to air |

| H260 | In contact with water releases flammable gases which may ignite spontaneously |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

| H411 | Toxic to aquatic life with long lasting effects |

3.2. Precautionary Measures and Handling

Safe handling of dibutylmagnesium necessitates stringent adherence to safety protocols:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles.[5]

-

Ventilation: Use a well-ventilated fume hood to minimize inhalation exposure.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. Do not use water, carbon dioxide, or halogenated fire extinguishers.

-

Spill Management: In case of a spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.

3.3. Toxicology

Synthesis of Dibutylmagnesium

Several methods for the synthesis of dibutylmagnesium have been reported. A common laboratory-scale preparation involves the reaction of 2-chlorobutane (B165301) with magnesium powder to form a Grignard reagent, followed by reaction with n-butyllithium.[9]

4.1. Experimental Protocol for Synthesis

The following protocol is based on the method described in patent CN101362772A.[9]

Materials:

-

Magnesium powder

-

2-Chlorobutane

-

n-Butyllithium in hexane

-

Anhydrous ether or n-hexane (solvent)

-

Iodine (initiator)

-

Nitrogen gas supply

-

Schlenk line apparatus

-

Reaction kettle with stirrer, reflux condenser, and dropping funnel

Procedure:

-

Apparatus Setup: Assemble the reaction kettle under a nitrogen atmosphere using a Schlenk line. Ensure all glassware is thoroughly dried.

-

Initiation: Charge the reaction kettle with magnesium powder and a crystal of iodine (initiator) under a positive pressure of nitrogen.

-

Grignard Reagent Formation:

-

Prepare a solution of 2-chlorobutane in anhydrous ether or n-hexane.

-

Slowly add a small amount of the 2-chlorobutane solution to the stirred magnesium suspension to initiate the reaction. The initiation is indicated by a color change and a gentle reflux.

-

Once the reaction has started, add the remaining 2-chlorobutane solution dropwise while maintaining a controlled temperature (e.g., 33-35°C in ether or around 68°C in n-hexane) to form the Grignard reagent, sec-butylmagnesium chloride.[1]

-

Continue stirring for several hours after the addition is complete to ensure full conversion.

-

-

Reaction with n-Butyllithium:

-

Cool the reaction mixture (e.g., to 0-5°C).[1]

-

Rapidly add the n-butyllithium solution to the stirred Grignard reagent solution.

-

Allow the reaction to proceed at this temperature.

-

-

Work-up and Isolation:

-

The reaction mixture will contain precipitated lithium chloride.

-

Separate the solvent by distillation.

-

The dibutylmagnesium product can be isolated by filtration of the cooled mixture.

-

4.2. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of dibutylmagnesium.

Reaction Mechanisms and Applications

Dibutylmagnesium is a valuable reagent in several classes of organic reactions, including polymerization and hydroboration.

5.1. Ring-Opening Polymerization

Dibutylmagnesium can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters (lactones) and epoxides.[10][11][12] The polymerization is believed to proceed via a coordination-insertion mechanism.

5.1.1. Mechanism of Lactone Polymerization

The proposed mechanism involves the coordination of the carbonyl oxygen of the lactone to the magnesium center, followed by the insertion of the lactone into a magnesium-butyl bond. This process regenerates an active magnesium alkoxide species that can propagate the polymerization.

Caption: Mechanism of dibutylmagnesium-initiated lactone polymerization.

5.2. Hydroboration Reactions

Dibutylmagnesium can catalyze the hydroboration of alkynes.[13] The mechanism is thought to involve the formation of a magnesium hydride intermediate, which is the active catalytic species.

5.2.1. Mechanism of Catalytic Hydroboration

The reaction between dibutylmagnesium and a hydroborating agent (e.g., pinacolborane, HBpin) generates a magnesium hydride species. This hydride then adds across the alkyne triple bond, followed by reaction with another molecule of the hydroborating agent to regenerate the magnesium hydride and produce the vinylborane (B8500763) product.

Caption: Proposed catalytic cycle for dibutylmagnesium in alkyne hydroboration.

Conclusion

Dibutylmagnesium is a potent organometallic reagent with significant applications in synthetic chemistry. Its high reactivity necessitates stringent safety precautions, but also enables a range of useful transformations, including the synthesis of other organomagnesium compounds and the catalysis of polymerization and hydroboration reactions. A thorough understanding of its properties, hazards, and reaction mechanisms is crucial for its safe and effective utilization in research and development. Further investigation into its toxicological profile would be beneficial for a more complete risk assessment.

References

- 1. Method for preparing dibutylmagnesium - Eureka | Patsnap [eureka.patsnap.com]

- 2. CAS 1191-47-5: dibutyl magnesium | CymitQuimica [cymitquimica.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Dibutylmagnesium - Wikipedia [en.wikipedia.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Dibutylmagnesium - Hazardous Agents | Haz-Map [haz-map.com]

- 8. echemi.com [echemi.com]

- 9. CN101362772A - The preparation method of dibutylmagnesium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Four-fold increase in epoxide polymerization rate with change of alkyl-substitution on mono-μ-oxo-dialuminum initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. DSpace [repository.kaust.edu.sa]

An In-depth Technical Guide on the Molecular Geometry and Bonding of Di-(n)-butylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-(n)-butylmagnesium ((n-Bu)₂Mg) is a pivotal organometallic reagent with broad applications in organic synthesis and polymerization catalysis. A comprehensive understanding of its molecular geometry and bonding is paramount for controlling its reactivity and developing novel synthetic methodologies. This technical guide provides an in-depth analysis of the structural characteristics of this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of its chemical behavior and synthetic pathways. In the solid state and in non-coordinating solvents, this compound is known to form polymeric or oligomeric structures, a key feature influencing its physical properties and chemical reactivity. While a definitive crystal structure for this compound remains elusive in publicly accessible literature, this guide draws upon structural data from closely related dialkylmagnesium compounds to provide a robust model of its geometry and bonding.

Molecular Geometry and Bonding in Dialkylmagnesium Compounds

The molecular geometry of dialkylmagnesium compounds is highly dependent on the steric bulk of the alkyl groups and the presence of coordinating solvents.

Solid-State Structure: A Polymeric Nature

In the absence of coordinating solvents, this compound, like other straight-chain dialkylmagnesium compounds, is a waxy solid.[1][2] This physical state is a consequence of its tendency to form extended polymeric chains through intermolecular associations.[3] In these structures, the magnesium centers are typically bridged by the α-carbon atoms of the alkyl chains, leading to a tetra-coordinate environment around each magnesium atom. This electron-deficient bonding, involving three-center two-electron (3c-2e) bonds, is a hallmark of many organometallic compounds of the s-block elements.

The polymeric nature of this compound contributes to its insolubility in hydrocarbon solvents. The strong intermolecular forces within the polymer must be overcome for dissolution to occur, a process that is not favored without the intervention of coordinating solvents.[3]

Influence of Steric Hindrance: The Case of Di-tert-butylmagnesium

In contrast to the polymeric structure of this compound, the sterically hindered analogue, di-tert-butylmagnesium, exists as a dimer, [(t-Bu)₂Mg]₂, in both the solid state and in solution.[4] The bulky tert-butyl groups prevent the formation of an extended polymeric chain. The dimeric structure features a folded C-Mg-(μ-C)₂-Mg-C skeleton.[4] This significant difference in structure highlights the critical role of steric factors in determining the molecular geometry of dialkylmagnesium compounds.

The Role of Coordinating Solvents and Dioxane Adducts

Coordinating solvents, such as ethers and amines, can break down the polymeric structure of this compound by coordinating to the magnesium centers. This results in the formation of soluble, monomeric, or smaller oligomeric species.

The addition of 1,4-dioxane (B91453) is a common method used to isolate and purify dialkylmagnesium compounds. Dioxane forms adducts with varying stoichiometries, leading to different structural motifs. For instance, di(n-propyl)magnesium forms a one-dimensional coordination polymer with bridging dioxane molecules, [nPr₂Mg(μ-dx)]∞.[5] The structure of these adducts is influenced by the nature of the alkyl group and the crystallization conditions.[1]

Quantitative Structural Data

While specific crystallographic data for this compound is not available, the following tables summarize key bond lengths and angles for the closely related di-(n-propyl)magnesium-dioxane adduct and the dimeric di-tert-butylmagnesium. This comparative data provides valuable insights into the expected structural parameters of this compound.

Table 1: Selected Bond Lengths (Å) in Dialkylmagnesium Compounds

| Bond | [nPr₂Mg(μ-dx)]∞[5] | [(t-Bu)₂Mg]₂[4] |

| Mg-C | 2.140(2) - 2.149(3) | 2.167(2) - 2.174(5) (terminal) |

| Mg-C(μ) | - | 2.245(4) - 2.289(4) (bridging) |

| Mg-O | 2.084(18) - 2.104(17) | - |

| Mg···Mg | 6.987(1) | 2.768(1) |

Table 2: Selected Bond Angles (°) in Dialkylmagnesium Compounds

| Angle | [nPr₂Mg(μ-dx)]∞[5] | [(t-Bu)₂Mg]₂[4] |

| C-Mg-C | 128.70(10) - 130.42(10) | 134.4(2) (terminal) |

| O-Mg-O | 99.68(7) - 99.90(7) | - |

| C-Mg-C(μ) | - | 106.7(2) - 110.1(2) |

| Mg-C(μ)-Mg | - | 77.2(1) - 78.1(1) |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound.[3]

Method A: From Magnesium Chloride and n-Butyllithium

This is a common laboratory-scale synthesis.

-

Materials: Anhydrous magnesium chloride (MgCl₂), n-butyllithium (n-BuLi) in hexanes, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Procedure:

-

All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous MgCl₂ is suspended in anhydrous diethyl ether.

-

A solution of n-BuLi in hexanes is added dropwise to the stirred suspension at a controlled temperature (typically 0 °C to room temperature).

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The precipitated lithium chloride (LiCl) is removed by filtration or centrifugation.

-

The solvent is removed under vacuum to yield this compound, often as a complex with the ethereal solvent.

-

Method B: Direct Reaction of n-Butyl Halide with Magnesium

-

Materials: Magnesium turnings, n-butyl chloride or n-butyl bromide, a suitable hydrocarbon solvent (e.g., heptane), and an initiator (e.g., a small crystal of iodine).

-

Procedure:

-

Under an inert atmosphere, activated magnesium turnings are placed in the reaction vessel with the hydrocarbon solvent.

-

A small amount of the n-butyl halide is added to initiate the reaction, which may require gentle heating.

-

Once the reaction has started, the remaining n-butyl halide is added at a rate that maintains a steady reaction temperature.

-

After the addition is complete, the mixture is typically stirred for an extended period to maximize the yield.

-

This method often produces a mixture of this compound and butylmagnesium halide, governed by the Schlenk equilibrium.

-

Structural Characterization by X-ray Crystallography

The definitive method for determining the molecular geometry of crystalline solids is single-crystal X-ray diffraction.

-

Crystal Growth: Obtaining single crystals of this compound suitable for X-ray diffraction is challenging due to its polymeric nature and high reactivity. Crystallization is typically attempted from a non-coordinating solvent at low temperatures or by forming a crystalline adduct with a ligand like 1,4-dioxane.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The structural model is then refined to achieve the best possible fit with the experimental data.

Chemical Behavior and Equilibria

The Schlenk Equilibrium

In solutions containing Grignard reagents (RMgX), an important equilibrium exists, known as the Schlenk equilibrium.[6] This equilibrium also pertains to mixtures resulting from the synthesis of dialkylmagnesium compounds.

Caption: The Schlenk equilibrium for butylmagnesium halide.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the alkyl group and the halide.[6] In coordinating solvents like THF, the equilibrium tends to favor the Grignard reagent. The addition of 1,4-dioxane can drive the equilibrium to the right by precipitating the insoluble magnesium halide-dioxane adduct, [MgX₂(dioxane)₂].[6] This is a common strategy to prepare solutions of pure dialkylmagnesium.

Synthetic and Isolation Workflow

The synthesis and isolation of this compound, particularly through the reaction of a Grignard reagent with dioxane, can be represented by the following workflow.

Caption: Workflow for the synthesis and isolation of this compound.

Conclusion

This compound exhibits a complex structural chemistry dominated by its tendency to form polymeric chains in the solid state and in non-coordinating solvents. This associative behavior is a key determinant of its physical properties and reactivity. The use of coordinating solvents or the formation of adducts, such as with 1,4-dioxane, can modulate this structure, leading to soluble, more easily handled reagents. While a definitive crystal structure of this compound is yet to be reported, analysis of related compounds provides a solid framework for understanding its molecular geometry and the nature of the electron-deficient bonding that governs its structure. A thorough grasp of these structural principles is essential for the effective utilization of this compound in research and development.

References

An In-depth Technical Guide to the Solubility of Di-(n)-butylmagnesium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of di-(n)-butylmagnesium [(n-Bu)₂Mg], an organometallic compound of significant interest in chemical synthesis. Given its reactivity, particularly its pyrophoric nature and sensitivity to air and moisture, understanding its behavior in various organic solvents is critical for its safe handling, application, and the development of robust synthetic methodologies. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and offers a visual workflow for solubility assessment.

Core Concepts in the Solubility of this compound

This compound is a dialkylmagnesium compound that exists as a waxy, white solid in its pure, solvent-free state.[1] Its solubility is profoundly influenced by the nature of the solvent, primarily due to the electron-deficient nature of the magnesium center. The principle of "like dissolves like" is only partially applicable; the ability of a solvent to coordinate with the magnesium atom plays a pivotal role in the dissolution process.

Non-coordinating hydrocarbon solvents, such as heptane (B126788) or cyclohexane, are generally poor solvents for pure this compound, which is a solid with low solubility in these media when ether is absent.[2] However, it is commercially available as a solution in heptane, often as a 0.5M or 1.0M solution.[3] This is typically achieved through the presence of coordinating agents or the formation of soluble complexes. For instance, commercial preparations may contain small amounts of ethers like tetrahydrofuran (B95107) (THF) or employ solubilizing agents such as other organometallic compounds.[4] Patents have described that mixtures of di-n-butylmagnesium with dimethylmagnesium or diethylmagnesium are soluble in aliphatic, cycloaliphatic, and aromatic hydrocarbons.[5][6]

Coordinating solvents, particularly ethers like diethyl ether and tetrahydrofuran (THF), are excellent solvents for this compound. The lone pairs of electrons on the oxygen atom of the ether coordinate with the magnesium center, breaking down the aggregated structure of the solid and forming a soluble complex. This is why this compound is also commercially available as a 1M solution in a mixture of ether and hexanes.[1]

Quantitative Solubility Data

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility of this compound | Citation |

| Hydrocarbons | ||||

| Hexane | C₆H₁₄ | Nonpolar, Non-coordinating | Sparingly soluble to Insoluble (as pure solid) | [2][4] |

| Heptane | C₇H₁₆ | Nonpolar, Non-coordinating | Sparingly soluble to Insoluble (as pure solid) | [2][4] |

| Cyclohexane | C₆H₁₂ | Nonpolar, Non-coordinating | Low solubility (as pure solid) | [2] |

| Toluene | C₇H₈ | Nonpolar, Aromatic | Sparingly soluble (as pure solid) | |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar, Coordinating | Soluble | [1] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar, Coordinating | Soluble | [7] |

| Other Solvents | ||||

| Water | H₂O | Polar, Protic | Reacts violently | [1][3] |

| Alcohols (e.g., Ethanol) | C₂H₅OH | Polar, Protic | Reacts | [8] |

Note: The solubility in hydrocarbons is significantly enhanced by the presence of coordinating solvents like ethers or by forming complexes with other organometallic compounds.

Experimental Protocol for Determining the Solubility of this compound

Due to the pyrophoric and air/moisture-sensitive nature of this compound, its solubility must be determined using rigorous air-free techniques, such as a Schlenk line or in a glovebox. The following protocol outlines a method for determining the saturation solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid or a solution of known concentration)

-

Anhydrous organic solvent of interest

-

Schlenk line with a high-vacuum pump and a source of purified inert gas (Argon or Nitrogen)[9]

-

Glovebox (optional, for initial handling of the solid)

-

Temperature-controlled bath (e.g., oil bath or cryostat)

-

Schlenk flasks and other appropriate glassware, oven-dried before use

-

Gas-tight syringes and cannula needles[10]

-

Analytical balance (accessible within a glovebox or with a procedure for weighing air-sensitive samples)

-

Filtration apparatus for air-sensitive compounds (e.g., a filter cannula or a Schlenk filter with a sintered glass frit)

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., titration setup, ICP-OES for magnesium analysis)

Procedure:

-

Preparation of the System:

-

Ensure all glassware is thoroughly oven-dried (e.g., at 120°C overnight) and subsequently cooled under vacuum or in a desiccator.

-

Assemble the necessary glassware on the Schlenk line and evacuate and backfill with inert gas at least three times to ensure an inert atmosphere.[11]

-

-

Preparation of a Saturated Solution:

-

In a tared Schlenk flask under a positive pressure of inert gas, add a precisely weighed amount of solid this compound. This is best performed in a glovebox.

-

Alternatively, if starting from a solution, a known volume of the solution can be used, and the initial solvent can be carefully removed under vacuum.

-

Using a gas-tight syringe or cannula, add a known volume of the anhydrous solvent of interest to the Schlenk flask containing the this compound. Add an excess of the solid to ensure that a saturated solution is formed.

-

Seal the flask and place it in a temperature-controlled bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is assumed to be reached, cease stirring and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, use a filter cannula (a cannula with a small piece of filter paper or glass wool at the tip) or a Schlenk filter.

-

Under a positive pressure of inert gas, carefully transfer a known volume of the clear supernatant (the saturated solution) to a second tared Schlenk flask. This transfer should be done while maintaining the temperature of the solution to prevent precipitation or changes in solubility.

-

-

Quantification of Dissolved this compound:

-

Determine the weight of the collected saturated solution by weighing the second Schlenk flask.

-

The amount of this compound in the collected sample can be determined by several methods:

-

Gravimetric Method: Carefully remove the solvent from the second Schlenk flask under high vacuum. The weight of the remaining solid residue corresponds to the mass of dissolved this compound.

-

Titration Method: Quench the collected sample by slowly adding it to a known excess of a protic solvent (e.g., isopropanol (B130326) in hexane) under an inert atmosphere. The resulting magnesium alkoxide can then be hydrolyzed with aqueous acid, and the total magnesium content can be determined by titration with EDTA.

-

Spectroscopic Method (ICP-OES): After appropriate quenching and digestion in an acidic matrix, the magnesium concentration can be accurately determined using Inductively Coupled Plasma - Optical Emission Spectrometry.

-

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units:

-

g/100 g of solvent: (mass of dissolved solute / mass of solvent) x 100

-

g/100 mL of solvent: (mass of dissolved solute / volume of solvent) x 100

-

mol/L: (moles of dissolved solute / volume of the solution in L)

-

-

Safety Precautions:

-

This compound is pyrophoric and reacts violently with water and other protic solvents. All manipulations must be carried out under a strict inert atmosphere.[8]

-

Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[10]

-

Work in a well-ventilated fume hood, and have appropriate fire-extinguishing materials for reactive metals (e.g., a Class D fire extinguisher, sand, or powdered lime) readily available.[12]

-

Be familiar with quenching procedures for pyrophoric reagents before starting the experiment.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. Dibutylmagnesium - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. EP0119865B1 - Hydrocarbon soluble dialkylmagnesium composition - Google Patents [patents.google.com]

- 5. US4222969A - Hydrocarbon soluble magnesium compositions of high magnesium content - Google Patents [patents.google.com]

- 6. DE2755004A1 - STRAIGHT CHAIN DI (LOW ALKYL) MAGNESIUM COMPOUNDS SOLUBLE IN HYDROCARBONS - Google Patents [patents.google.com]

- 7. WO2018152171A1 - Bile acid derivatives as fxr agonists and methods of use thereof - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. Schlenk line - Wikipedia [en.wikipedia.org]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 11. publish.illinois.edu [publish.illinois.edu]

- 12. chemistry.unm.edu [chemistry.unm.edu]

- 13. ehs.utexas.edu [ehs.utexas.edu]

Thermal Stability and Decomposition of Di-(n)-butylmagnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of di-(n)-butylmagnesium. This compound is a pyrophoric organometallic compound that requires careful handling. A thorough understanding of its thermal behavior is crucial for its safe storage, handling, and use in various chemical syntheses. This document details its decomposition pathway, the products formed, and the experimental methodologies used to characterize its thermal properties.

Thermal Decomposition Profile

This compound undergoes a two-step thermal decomposition process. The first stage involves the transformation into magnesium hydride (MgH₂), followed by the decomposition of magnesium hydride into elemental magnesium at a higher temperature.

Key Decomposition Stages:

-

Stage 1: Formation of Magnesium Hydride Upon heating, this compound begins to decompose at approximately 250°C to form magnesium hydride (MgH₂) and 1-butene (B85601) gas.[1] This initial decomposition step is critical to understanding the reactivity of the compound at elevated temperatures.

-